
4,4'-Dinitro-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dinitro-1,1’-bi(cyclohexane) is an organic compound characterized by two cyclohexane rings connected at the 1,1’ positions, each bearing a nitro group at the 4,4’ positions. This compound belongs to the class of substituted cyclohexanes, which are known for their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dinitro-1,1’-bi(cyclohexane) typically involves nitration reactions. One common method is the nitration of 1,1’-bi(cyclohexane) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4,4’ positions.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dinitro-1,1’-bi(cyclohexane) may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of byproducts. The use of catalysts and advanced reaction monitoring techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dinitro-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: The major product is 4,4’-diamino-1,1’-bi(cyclohexane).
Substitution: Depending on the substituent introduced, various substituted cyclohexane derivatives can be formed.
Scientific Research Applications
4,4’-Dinitro-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving nitro group reduction and its biological implications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Dinitro-1,1’-bi(cyclohexane) primarily involves its nitro groups. These groups can undergo reduction to form amino groups, which can then interact with various biological molecules. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
4,4’-Diamino-1,1’-bi(cyclohexane): The reduced form of 4,4’-Dinitro-1,1’-bi(cyclohexane).
4,4’-Dinitro-1,1’-bi(cyclohexyl): A similar compound with different substituents.
Properties
CAS No. |
89905-83-9 |
|---|---|
Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-nitro-4-(4-nitrocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h9-12H,1-8H2 |
InChI Key |
FPNGQGKZSOWYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


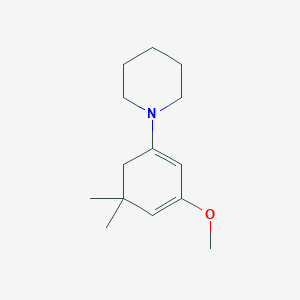
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
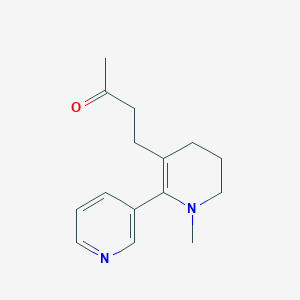

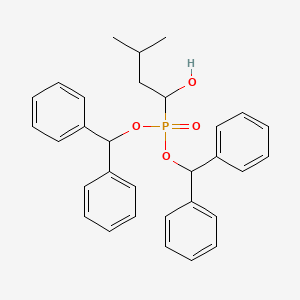
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)

oxophosphanium](/img/structure/B14379739.png)
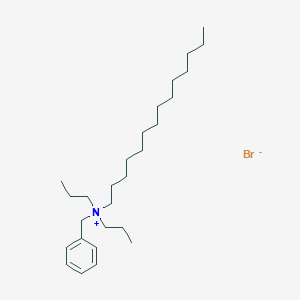
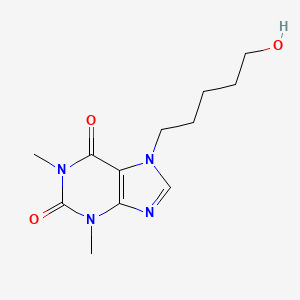
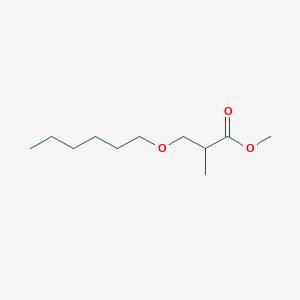
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)


